N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide
Description
N-[4-(Propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-carboxamide core linked to a phenyl ring substituted with a propan-2-ylsulfamoyl group. The sulfamoyl group contributes to hydrogen-bonding interactions with biological targets, while the pyridine moiety enhances aromatic stacking and solubility properties .
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)14-5-3-13(4-6-14)17-15(19)12-7-9-16-10-8-12/h3-11,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAUKXSHEWRIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with 4-isopropylsulfonylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Pyridine-4-carboxamide Derivatives
- N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide hydrochloride (CAS 61876-25-3): Structural variation: The phenyl ring is substituted with a bulky adamantyl group instead of sulfamoyl.
- N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide :
Sulfamoyl-Substituted Analogs
- N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]pyridine-4-carboxamide (Compound 15): Structural variation: Sulfamoyl group modified to an oxido-λ⁶-sulfanylidene moiety with a 4-methylphenyl substituent. Impact: Altered electronic properties due to the sulfoximine group may influence binding kinetics .
- 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide: Structural variation: Dimethylsulfamoyl group and fused thienopyridine system.
Kinase Inhibition Profiles
- Target Compound: No direct kinase inhibition data reported in evidence.
- Analog Compounds: Compound 14d (from ): Exhibited PI3Kα inhibition (IC₅₀ < 100 nM), comparable to GDC-0941 (positive control). The thiopyrano[4,3-d]pyrimidin moiety likely enhances ATP-binding pocket interactions . Compound 12h (from ): Demonstrated potent PI3Kα inhibition, suggesting that sulfamoyl-linked pyridine carboxamides are viable kinase inhibitors .
Cytotoxicity Profiles
- Target Compound : Cytotoxicity data unavailable.
- Analog Compounds :
Physicochemical Properties
Key Observations :
- Bulkier substituents (e.g., adamantyl) increase molecular weight and lipophilicity.
- Halogenated analogs (e.g., 14e, 14f) exhibit higher cytotoxicity, correlating with lower LogP and enhanced membrane permeability .
Biological Activity
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is a chemical compound characterized by a unique structure that includes a pyridine ring and a sulfonamide group. Its molecular formula is C15H17N3O3S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a carboxamide group. This structural arrangement is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 319.38 g/mol |
| IUPAC Name | N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide |
| CAS Number | 692746-38-6 |
The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide primarily involves its interaction with specific enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects, particularly in inflammatory diseases.
Anti-inflammatory Effects
The compound's sulfonamide group is known for its anti-inflammatory properties. Research into related sulfonamide compounds has shown that they can effectively reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.
Research Findings:
A recent study demonstrated that similar compounds could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide, it is useful to compare it with structurally related compounds.
| Compound | Biological Activity | MIC (μg/mL) |
|---|---|---|
| N-[4-(methylsulfamoyl)phenyl]pyridine-4-carboxamide | Antibacterial | 12.5 |
| N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide | Moderate antibacterial | 25 |
| N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide | Potentially high activity | TBD |
Synthesis and Industrial Applications
The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with 4-isopropylsulfonylbenzoic acid in the presence of coupling agents like DCC and catalysts such as DMAP. This process highlights its potential for large-scale production in pharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
